molecular formula C16H14O2 B13867969 1-(4-Ethylphenyl)-2-phenylethane-1,2-dione

1-(4-Ethylphenyl)-2-phenylethane-1,2-dione

Cat. No.: B13867969
M. Wt: 238.28 g/mol
InChI Key: OGKVIYHHZUSVEJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-2-phenylethane-1,2-dione typically involves the Friedel-Crafts acylation of 4-ethylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

4-Ethylacetophenone+Benzoyl chlorideAlCl3This compound\text{4-Ethylacetophenone} + \text{Benzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 4-Ethylacetophenone+Benzoyl chlorideAlCl3​​this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to diols or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 4-ethylbenzoic acid and benzoic acid.

    Reduction: Formation of 1-(4-ethylphenyl)-2-phenylethanol.

    Substitution: Formation of halogenated derivatives such as 4-ethyl-2-chloroacetophenone.

Scientific Research Applications

1-(4-Ethylphenyl)-2-phenylethane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-phenylethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: The parent compound, lacking the ethyl group.

    4-Methylacetophenone: Similar structure with a methyl group instead of an ethyl group.

    4-Chloroacetophenone: Contains a chlorine atom at the para position.

Uniqueness

1-(4-Ethylphenyl)-2-phenylethane-1,2-dione is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C16H14O2/c1-2-12-8-10-14(11-9-12)16(18)15(17)13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

OGKVIYHHZUSVEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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